

An In-depth Technical Guide to the Physical Properties of Methyl 4-hydroxypicolinate

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Compound of Interest

Compound Name: **Methyl 4-hydroxypicolinate**

Cat. No.: **B1642639**

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Introduction: The Significance of Methyl 4-hydroxypicolinate in Drug Discovery

Methyl 4-hydroxypicolinate, a pyridine derivative, represents a class of heterocyclic compounds of significant interest to the pharmaceutical industry. The pyridine ring is a common motif in a wide array of bioactive molecules and approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The strategic placement of hydroxyl and methyl ester functionalities on the picolinate scaffold provides crucial anchor points for molecular recognition and allows for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents.

Understanding the fundamental physical properties of **methyl 4-hydroxypicolinate** is a critical prerequisite for its effective utilization in drug design and development. These properties govern its behavior in various experimental and physiological environments, influencing everything from reaction kinetics and purification efficiency to solubility, absorption, and ultimately, bioavailability. This guide provides a comprehensive overview of the key physical characteristics of **methyl 4-hydroxypicolinate**, offering a blend of available data and field-proven insights to support researchers in their endeavors.

Physicochemical Properties: A Quantitative Overview

A precise understanding of a compound's physicochemical profile is the bedrock of rational drug design. While comprehensive experimental data for **methyl 4-hydroxypicolinate** is not extensively available in the public domain, we can compile a profile based on existing database entries, which primarily consist of predicted values, and supplement this with data from structurally related compounds.

Property	Value	Data Type	Source
Molecular Formula	C ₇ H ₇ NO ₃	-	ChemScene[1], Santa Cruz Biotechnology[2]
Molecular Weight	153.14 g/mol	-	ChemScene[1], Santa Cruz Biotechnology[2]
CAS Number	473269-77-1	-	ChemScene[1], Santa Cruz Biotechnology[2]
Melting Point	Not available	-	-
Boiling Point	338.3 ± 22.0 °C	Predicted	-
pKa	8.18 ± 0.10	Predicted	-
LogP	0.5738	Predicted	ChemScene[3]
Topological Polar Surface Area (TPSA)	59.42 Å ²	Predicted	ChemScene[3]
Hydrogen Bond Donors	1	Predicted	ChemScene[3]
Hydrogen Bond Acceptors	4	Predicted	ChemScene[3]
Rotatable Bonds	1	Predicted	ChemScene[3]

Note: The lack of an experimentally determined melting point is a significant data gap. For a crystalline solid, the melting point is a fundamental indicator of purity and lattice energy. The predicted boiling point suggests low volatility.

Tautomerism: A Key Consideration

It is crucial for researchers to recognize that 4-hydroxypyridine derivatives, including **methyl 4-hydroxypicolinate**, can exist in equilibrium with their corresponding pyridone tautomers. In this case, **methyl 4-hydroxypicolinate** can exist in equilibrium with methyl 4-oxo-1,4-dihydropyridine-2-carboxylate. The position of this equilibrium is influenced by the solvent, pH, and temperature, which can have profound effects on the compound's chemical reactivity and biological activity.



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Caption: Tautomeric equilibrium of **methyl 4-hydroxypicolinate**.

Solubility Profile: Implications for Formulation and Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. While quantitative solubility data for **methyl 4-hydroxypicolinate** is scarce, we can infer its likely behavior based on its structural features and the known properties of its parent compound, 4-hydroxypicolinic acid.

The presence of a polar hydroxyl group and a pyridine nitrogen atom suggests that **methyl 4-hydroxypicolinate** will exhibit some aqueous solubility. However, the methyl ester group introduces a degree of lipophilicity. The parent compound, 4-hydroxypicolinic acid, is known to be soluble in water. It is anticipated that the methyl ester will be less soluble in aqueous media than the parent carboxylic acid but will likely be soluble in a range of organic solvents.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a robust and widely accepted method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the thermodynamic equilibrium solubility of **methyl 4-hydroxypicolinate** in a selection of pharmaceutically relevant solvents (e.g., water, phosphate-

buffered saline (PBS) at pH 7.4, ethanol, and propylene glycol).

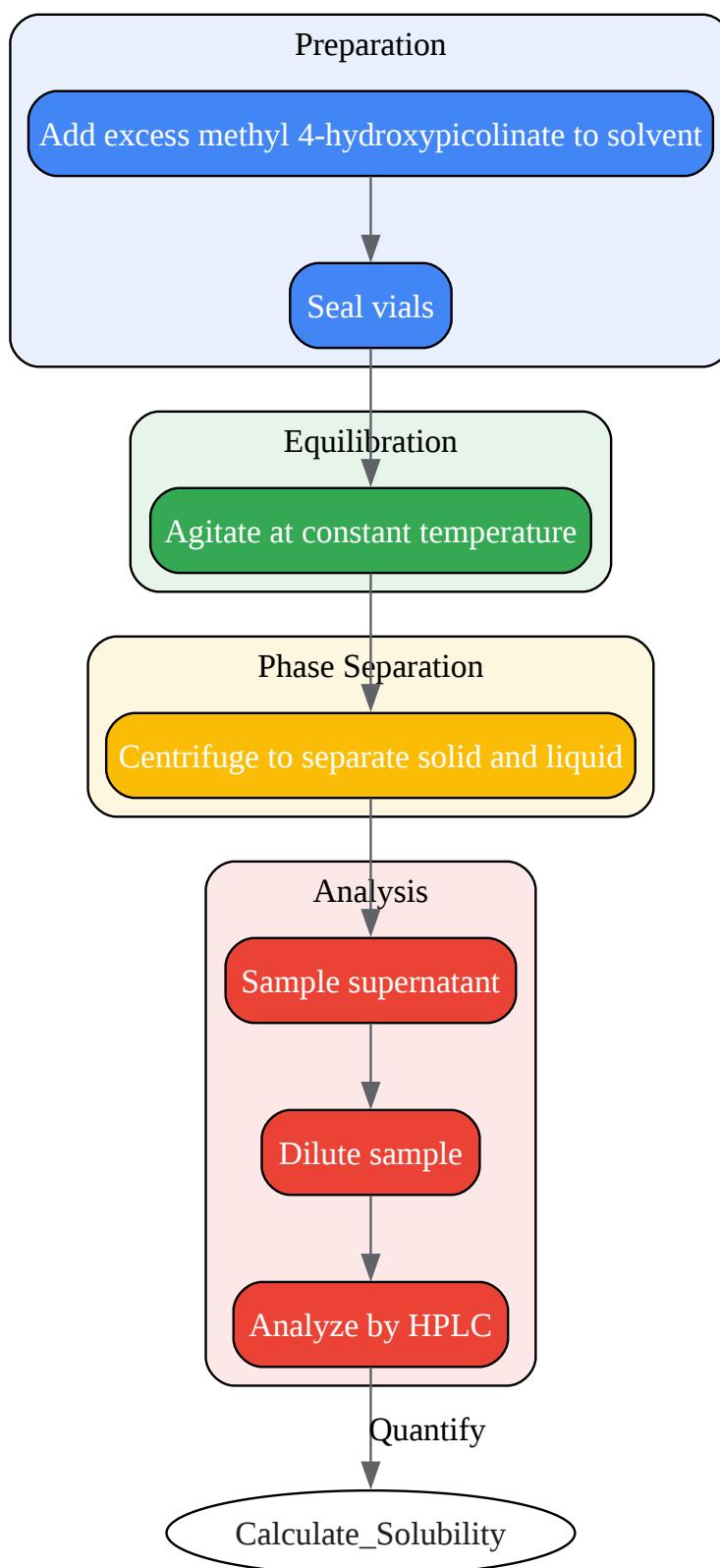
Materials:

- **Methyl 4-hydroxypicolinate** (of known purity)
- Selected solvents (HPLC grade)
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Centrifuge
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Calibrated analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **methyl 4-hydroxypicolinate** to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.

- Phase Separation:
 - After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
 - Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
- Sampling and Analysis:
 - Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.
 - Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
 - Analyze the diluted sample by HPLC to determine the concentration of **methyl 4-hydroxypicolinate**.
- Quantification:
 - Calculate the solubility of **methyl 4-hydroxypicolinate** in each solvent based on the measured concentration and the dilution factor.



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Caption: Workflow for experimental solubility determination.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and purity of a compound. While experimental spectra for **methyl 4-hydroxypicolinate** are not readily available, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl ester protons will appear as a singlet, likely in the range of 3.8-4.0 ppm. The aromatic protons on the pyridine ring will exhibit characteristic coupling patterns. The proton at position 6 will likely be a doublet, the proton at position 5 a doublet of doublets, and the proton at position 3 a doublet. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically above 160 ppm. The carbons of the pyridine ring will appear in the aromatic region (100-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded. The methyl carbon of the ester will be the most upfield signal, typically around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

- A broad O-H stretching band in the region of 3200-3600 cm^{-1} , indicative of the hydroxyl group.
- A strong C=O stretching band for the ester carbonyl group, typically around 1700-1730 cm^{-1} .
- C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm^{-1} region.
- C-O stretching bands for the ester and the hydroxyl group in the 1000-1300 cm^{-1} region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be expected at m/z 153. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 122, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) to give a fragment at m/z 94.

Conclusion: A Foundation for Future Research

This technical guide has synthesized the available information on the physical properties of **methyl 4-hydroxypicolinate**, a compound of considerable interest in medicinal chemistry. While a complete experimental dataset is not yet publicly available, the provided data, supplemented with insights from structurally related molecules and established experimental protocols, offers a solid foundation for researchers. The elucidation of precise, experimentally determined physical properties, particularly melting point and quantitative solubility, will be a crucial next step in unlocking the full potential of this versatile scaffold in the development of novel therapeutics.

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